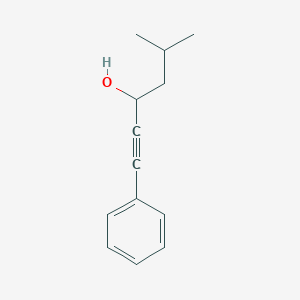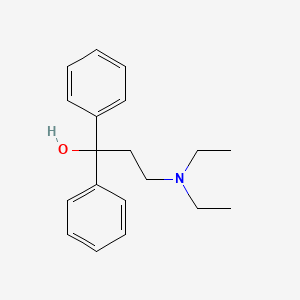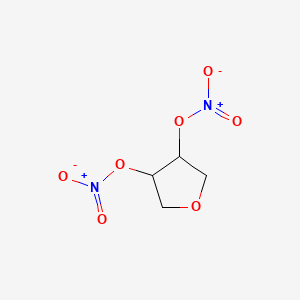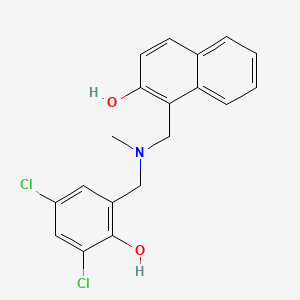![molecular formula C19H21N3O3 B14159798 methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14159798.png)
methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N). This compound features a quinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a methoxyphenyl group, which is a benzene ring substituted with a methoxy group (-OCH3).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction conditions often include:
Solvent: Common solvents used in such reactions include ethanol, methanol, or acetic acid.
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production methods for such compounds may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, it may serve as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medicinal applications include its use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, it can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. The quinoline moiety may also contribute to binding affinity through π-π stacking interactions with aromatic residues.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2Z)-2-(quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate: Lacks the dihydro moiety.
Methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-hydroxyphenyl)hydrazinylidene]acetate: Has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the dihydroquinoline and methoxyphenyl groups in methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate imparts unique electronic and steric properties, potentially enhancing its binding affinity and specificity for certain biological targets.
Propiedades
Fórmula molecular |
C19H21N3O3 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C19H21N3O3/c1-24-17-12-6-4-10-15(17)20-21-18(19(23)25-2)22-13-7-9-14-8-3-5-11-16(14)22/h3-6,8,10-12,20H,7,9,13H2,1-2H3/b21-18- |
Clave InChI |
SXGARBWBMIPAGL-UZYVYHOESA-N |
SMILES isomérico |
COC1=CC=CC=C1N/N=C(/C(=O)OC)\N2CCCC3=CC=CC=C32 |
SMILES canónico |
COC1=CC=CC=C1NN=C(C(=O)OC)N2CCCC3=CC=CC=C32 |
Solubilidad |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)


![1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14159752.png)



![N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B14159782.png)
![Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B14159790.png)


